L-Alaninamide, 4-chloro-D-phenylalanyl-N-(3-((aminoiminomethyl)amino)propyl)-3-(1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FE-999024 is a selective inhibitor of tissue kallikrein, a type of serine protease involved in various physiological processes. This compound has shown significant potential in inhibiting plasma kallikrein-like activity in the pancreas, making it a valuable tool in the study of digestive system disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FE-999024 involves multiple steps, starting with the protection of 1,3-diaminopropane. The compound is then subjected to a series of reactions, including amidation and guanidination, to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
The process would involve scaling up the reactions and optimizing conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
FE-999024 primarily undergoes substitution reactions due to the presence of reactive functional groups such as amides and guanidines. These reactions can be facilitated by various reagents and conditions, including acidic or basic environments .
Common Reagents and Conditions
Common reagents used in the reactions involving FE-999024 include organic solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from the reactions involving FE-999024 depend on the specific reagents and conditions used. For example, amidation reactions can yield amide derivatives, while guanidination reactions produce guanidine derivatives .
Scientific Research Applications
Mechanism of Action
FE-999024 exerts its effects by selectively inhibiting tissue kallikrein, thereby reducing the activity of this enzyme in the pancreas. The inhibition of kallikrein prevents the formation of kinins, which are involved in inflammatory responses. This mechanism helps in reducing inflammation and preventing vascular damage in conditions such as acute pancreatitis .
Comparison with Similar Compounds
Similar Compounds
FE-999026: Another selective inhibitor of plasma kallikrein, similar in structure and function to FE-999024.
VA999024: A compound with similar inhibitory effects on tissue kallikrein.
Uniqueness
FE-999024 is unique in its high selectivity for tissue kallikrein, making it a valuable tool for studying the specific roles of this enzyme in various physiological and pathological processes. Its ability to significantly inhibit plasma kallikrein-like activity in the pancreas sets it apart from other similar compounds .
Properties
CAS No. |
168825-65-8 |
---|---|
Molecular Formula |
C26H31ClN6O2 |
Molecular Weight |
495.0 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-chlorophenyl)-N-[(2S)-1-[3-(diaminomethylideneamino)propylamino]-3-naphthalen-1-yl-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C26H31ClN6O2/c27-20-11-9-17(10-12-20)15-22(28)24(34)33-23(25(35)31-13-4-14-32-26(29)30)16-19-7-3-6-18-5-1-2-8-21(18)19/h1-3,5-12,22-23H,4,13-16,28H2,(H,31,35)(H,33,34)(H4,29,30,32)/t22-,23+/m1/s1 |
InChI Key |
BISPEZPIQPEKDK-PKTZIBPZSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)NCCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)Cl)N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@@H](C(=O)NCCCN=C(N)N)NC(=O)[C@@H](CC3=CC=C(C=C3)Cl)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)NCCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)Cl)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CH 2856 CH-2856 CH2856 FE 999024 FE-999024 FE999024 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.